2-(Methylamino)-5-(trifluoromethyl)benzonitrile 2-(Methylamino)-5-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415589
InChI: InChI=1S/C9H7F3N2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,14H,1H3
SMILES: CNC1=C(C=C(C=C1)C(F)(F)F)C#N
Molecular Formula: C9H7F3N2
Molecular Weight: 200.16 g/mol

2-(Methylamino)-5-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC13415589

Molecular Formula: C9H7F3N2

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)-5-(trifluoromethyl)benzonitrile -

Specification

Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
IUPAC Name 2-(methylamino)-5-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C9H7F3N2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,14H,1H3
Standard InChI Key DABGQOTYDLUBQM-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=C1)C(F)(F)F)C#N
Canonical SMILES CNC1=C(C=C(C=C1)C(F)(F)F)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(Methylamino)-5-(trifluoromethyl)benzonitrile (C₉H₇F₃N₂) features a benzene ring with three distinct functional groups:

  • Nitrile group (-C≡N) at position 1, contributing to polarity and hydrogen-bonding potential.

  • Methylamino group (-NHCH₃) at position 2, enabling nucleophilic and hydrogen-bonding interactions.

  • Trifluoromethyl group (-CF₃) at position 5, imparting electron-withdrawing effects and lipophilicity.

The spatial arrangement of these groups creates a sterically and electronically distinct scaffold, favoring interactions with biological targets such as enzymes or receptors .

Physicochemical Data

While direct measurements for this isomer are scarce, extrapolations from analogous compounds (e.g., 3-methylamino-5-trifluoromethylbenzonitrile) suggest:

PropertyValueSource Analogy
Molecular Weight200.16 g/mol
Density~1.4 g/cm³
Boiling Point250–255°C
LogP (Partition Coefficient)~2.6 (estimated)
SolubilityLow in water; soluble in polar aprotic solvents (e.g., DMSO, NMP)

The trifluoromethyl group enhances metabolic stability and membrane permeability, critical for bioactive molecules .

Synthetic Methodologies

Bromination-Cyanation-Aminolysis Route

A patent-derived strategy for 4-amino-2-trifluoromethylbenzonitrile (CN1810775A/B ) can be adapted for the target compound:

Step 1: Directed Bromination

  • Substrate: m-Trifluoromethylfluorobenzene.

  • Reagents: Dibromohydantoin (C₅H₆Br₂N₂O₂), glacial acetic acid, sulfuric acid.

  • Conditions: Reflux at 120–130°C for 5–7 hours.

  • Outcome: Selective bromination at position 4 yields 4-bromo-2-trifluoromethylfluorobenzene .

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the ring, directing EAS to the meta position relative to itself. Example reactions:

  • Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce nitro groups at position 3.

  • Sulfonation: Achieved with fuming H₂SO₄, yielding sulfonic acid derivatives for further coupling.

Nucleophilic Substitution

The methylamino group participates in:

  • Acylation: Reacts with acetyl chloride to form N-methylacetamide derivatives.

  • Alkylation: Forms quaternary ammonium salts with alkyl halides, enhancing water solubility.

Nitrile Transformations

  • Hydrolysis: Under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions, the nitrile converts to carboxylic acid or amide, respectively .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) yields primary amine (-CH₂NH₂).

Applications in Drug Discovery

Kinase Inhibition

The compound’s planar structure and electron-deficient aromatic system make it a scaffold for kinase inhibitors. For example:

  • JAK2 Inhibitors: Analogous trifluoromethylbenzonitriles show IC₅₀ values <100 nM in biochemical assays.

  • EGFR Inhibitors: Derivatives inhibit tyrosine kinase activity by competing with ATP binding.

Agrochemical Intermediates

  • Herbicides: Functionalized derivatives disrupt plant acetolactate synthase (ALS), a target in weed control .

  • Fungicides: Trifluoromethyl groups enhance penetration into fungal cell walls .

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